molecular formula C11H14N2O4 B062670 Diethyl 2-(pyrimidin-2-yl)malonate CAS No. 164296-40-6

Diethyl 2-(pyrimidin-2-yl)malonate

Cat. No.: B062670
CAS No.: 164296-40-6
M. Wt: 238.24 g/mol
InChI Key: GDSDUMCXSKBVSG-UHFFFAOYSA-N
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Description

Diethyl 2-(pyrimidin-2-yl)malonate is an organic compound with the molecular formula C({11})H({14})N({2})O({4}) It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a pyrimidinyl group and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of diethyl 2-(pyrimidin-2-yl)malonate typically begins with commercially available diethyl malonate and 2-chloropyrimidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The base deprotonates the methylene group of diethyl malonate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the 2-chloropyrimidine, resulting in the formation of this compound after subsequent workup and purification steps.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction parameters and to improve yield and purity. The use of automated systems can also help in optimizing the reaction conditions and reducing the production cost.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Diethyl 2-(pyrimidin-2-yl)malonate can undergo nucleophilic substitution reactions due to the presence of the pyrimidinyl group.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivative.

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to form pyrimidinyl acetic acid derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can oxidize the compound to form carboxylic acids.

    Reduction: Lithium aluminum hydride (LiAlH(_4)) can reduce the ester groups to alcohols.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Hydrolysis: this compound can be hydrolyzed to 2-(pyrimidin-2-yl)malonic acid.

    Decarboxylation: Heating can yield pyrimidinyl acetic acid derivatives.

Scientific Research Applications

Chemistry

Diethyl 2-(pyrimidin-2-yl)malonate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.

Medicine

The compound is explored for its potential use in the development of pharmaceuticals, particularly those targeting diseases related to pyrimidine metabolism.

Industry

In the agrochemical industry, this compound is investigated for its potential as a precursor to herbicides and pesticides.

Mechanism of Action

The mechanism by which diethyl 2-(pyrimidin-2-yl)malonate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in pyrimidine metabolism or by interacting with nucleic acids. The exact molecular targets and pathways can vary based on the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, lacking the pyrimidinyl group.

    Ethyl 2-(pyrimidin-2-yl)acetate: Similar structure but with one ester group and a different substitution pattern.

    Methyl 2-(pyrimidin-2-yl)malonate: Similar but with methyl ester groups instead of ethyl.

Properties

IUPAC Name

diethyl 2-pyrimidin-2-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-3-16-10(14)8(11(15)17-4-2)9-12-6-5-7-13-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSDUMCXSKBVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=CC=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367878
Record name Diethyl (pyrimidin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164296-40-6
Record name Diethyl (pyrimidin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium hydride (4.4 g of a 60% dispersion in oil, 0.11 mol) in DMF (200 ml) was added diethyl malonate (16 ml, 0.11 mol) in DMF (50 ml) dropwise at room temperature. After 30 min 2-bromopyrimidine (8.0 g, 0.05 mol) was added portionwise and the solution heated at 100° C. for 3 h. The solution was cooled to room temperature, water (100 ml) was added and the mixture extracted with EtOAc (3×60 ml). The combined organic layers were dried (MgSO4) and evaporated. The residue was chromatographed on silica, using hexane:EtOAc (3:1) as the eluant, to afford the ester (5.9 g, 49%) as a pale yellow oil which solidified on standing at 0° C. 1H NMR (360 MHz, CDCl3) δ 1.29 (6H, t, J=7.1 Hz), 4.29 (4H, q, J=7.1 Hz), 5.10 (1H, s), 7.26 (1H, t, J=4.9 Hz), 8.74 (2H, d, J=4.9 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
49%

Synthesis routes and methods II

Procedure details

4.80 g of sodium hydride (55% oil dispersion) was suspended in 50 ml of N,N-dimethylformamide. Into this, 17.60 g of diethyl malonate was added dropwise over a period of about 0.5 hours at room temperature under a nitrogen atmosphere. The mixture was stirred further for 0.5 hours at the same temperature, then, to the mixture was added 5.73 g of 2-chloropyrimidine. The mixture was stirred for 3 hours at 100° C. The reaction mixture was allowed to cool to room temperature. To the reaction mixture was added ice water, and extracted with ethyl acetate. The organic layer was washed with saturated brine three times, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. 18.84 g of the resultant residue was subjected to silica gel column chromatography, to obtain 5.09 g of diethyl (2-pyrimidinyl)malonate.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Quantity
5.73 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Diethyl 2-(pyrimidin-2-yl)malonate in the synthesis of the target compounds?

A1: this compound serves as a crucial intermediate in the synthesis of bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes. [] The compound is synthesized from 2-chloropyrimidine and diethyl malonate. Subsequently, it undergoes further reactions, including decarboxylation and reduction, to yield 2-(pyrimidin-2-yl)ethanol. This alcohol then serves as the key building block for the final bis(2‐(pyrimidin‐2‐yl)ethoxy)alkane structures.

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